molecular formula C19H28N2O4 B4441175 N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide

N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide

Cat. No. B4441175
M. Wt: 348.4 g/mol
InChI Key: PMNSFEHBOLFOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide, commonly known as DOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOPA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. In

Mechanism of Action

The mechanism of action of DOPA is not fully understood, but it is thought to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to an increase in dopamine signaling. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward, and is implicated in a wide range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
DOPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine signaling in the brain, leading to an increase in mood, motivation, and reward. DOPA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DOPA in scientific research is its specificity for dopamine receptors. This means that it can be used to selectively activate dopamine receptors in the brain, without affecting other neurotransmitter systems. However, one of the limitations of using DOPA is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for the study of DOPA. One area of research is in the development of new drugs based on the structure of DOPA, which could have improved efficacy and fewer side effects. Another area of research is in the development of new methods for studying the long-term effects of DOPA, which could help to better understand its potential applications in the treatment of neurological and psychiatric disorders. Overall, DOPA is a promising compound with many potential applications in scientific research.

Scientific Research Applications

DOPA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where DOPA has been shown to have potential as a tool for studying the role of dopamine receptors in the brain. DOPA has also been studied for its potential applications in drug discovery, where it has been shown to have activity against a wide range of biological targets.

properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13-7-14(2)12-21(11-13)18(22)5-6-20-19(23)15-8-16(24-3)10-17(9-15)25-4/h8-10,13-14H,5-7,11-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNSFEHBOLFOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCNC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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